molecular formula C18H15O4P B568883 Triphenyl phosphate-d15 CAS No. 1173020-30-8

Triphenyl phosphate-d15

Cat. No.: B568883
CAS No.: 1173020-30-8
M. Wt: 341.379
InChI Key: XZZNDPSIHUTMOC-KLHTYYPYSA-N
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Description

Triphenyl phosphate-d15 is a deuterated form of triphenyl phosphate, where the hydrogen atoms in the phenyl rings are replaced by deuterium. This compound is often used as a flame retardant and plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl phosphate-d15 is synthesized by reacting phosphorus oxychloride with phenol-d5 under controlled conditions. The reaction typically involves the following steps:

    Reaction of Phosphorus Oxychloride with Phenol-d5: This step is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents like tetrahydrofuran or acetonitrile is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Triphenyl phosphate-d15 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenyl phosphate oxide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phenol-d5 and phosphoric acid.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions with water facilitate hydrolysis.

Major Products:

    Oxidation: Triphenyl phosphate oxide.

    Substitution: Various substituted phenyl phosphates.

    Hydrolysis: Phenol-d5 and phosphoric acid.

Scientific Research Applications

Triphenyl phosphate-d15 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.

    Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.

    Medicine: It is used in pharmacokinetic studies to understand drug metabolism.

    Industry: It is employed in the production of flame-retardant materials and as a plasticizer in various industrial applications.

Comparison with Similar Compounds

    Triphenyl phosphate: The non-deuterated form, commonly used as a flame retardant and plasticizer.

    Tributyl phosphate: Another organophosphate used as a plasticizer and flame retardant.

    Triethyl phosphate: Used in similar applications but with different physical properties.

Uniqueness: Triphenyl phosphate-d15 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This labeling allows for more precise tracking and analysis in various scientific studies.

Properties

IUPAC Name

tris(2,3,4,5,6-pentadeuteriophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZNDPSIHUTMOC-KLHTYYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016870
Record name Triphenyl phosphate-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-30-8
Record name Triphenyl phosphate-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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